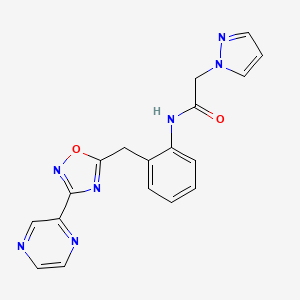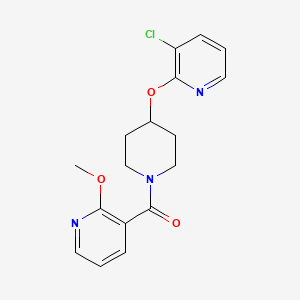![molecular formula C5H6ClN3 B2382714 1H-Imidazo[1,2-a]imidazolhydrochlorid CAS No. 106538-25-4](/img/structure/B2382714.png)
1H-Imidazo[1,2-a]imidazolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-imidazo[1,2-a]imidazole hydrochloride: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered planar rings containing three carbon atoms and two nitrogen atoms. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
1H-imidazo[1,2-a]imidazole hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
1H-imidazo[1,2-a]imidazole hydrochloride, also known as 1H-imidazo[1,2-a]imidazole;hydrochloride, is a heterocyclic compound that has been found to have a broad range of biological activities Imidazole derivatives have been reported to target the kras g12c protein, which plays a crucial role in cell signaling pathways .
Mode of Action
Imidazole derivatives have been reported to act as covalent inhibitors, binding to their targets and causing changes in their function . This interaction can lead to alterations in cellular processes, potentially contributing to the compound’s observed biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to inhibit the kras g12c protein, which is involved in cell signaling pathways . This inhibition can disrupt normal cellular processes, potentially leading to the observed biological activities of the compound .
Result of Action
Imidazole derivatives have been reported to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Biochemische Analyse
Biochemical Properties
1H-imidazo[1,2-a]imidazole hydrochloride is known to interact with various enzymes and receptors in biological systems . These interactions are facilitated by weak forces such as hydrogen bonds, ion dipoles, cation-π interactions, π-π stacking, coordination, Van der Waals forces, and hydrophobic effects . The nature of these interactions contributes to the compound’s broad range of bioactivities .
Cellular Effects
The cellular effects of 1H-imidazo[1,2-a]imidazole hydrochloride are diverse, reflecting its broad range of biological activities . It has been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1H-imidazo[1,2-a]imidazole hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
1H-imidazo[1,2-a]imidazole hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[1,2-a]imidazole hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multicomponent reactions, oxidative coupling, and tandem reactions . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-imidazo[1,2-a]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Imidazole: A simpler heterocyclic compound with similar chemical properties.
Triazole: Another group of azoles with similar biological activities.
Imidazo[1,2-a]pyridine: A related compound with applications in medicinal chemistry.
Uniqueness: 1H-imidazo[1,2-a]imidazole hydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and biological activities. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
1H-imidazo[1,2-a]imidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H,(H,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVBJNPERZCNHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2382634.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)


![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2382650.png)


